4-amino-5-chloro-N-(1-hydroxypiperidin-4-yl)-2-methoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-amino-5-chloro-N-(1-hydroxypiperidin-4-yl)-2-methoxybenzamide is a complex organic compound that belongs to the class of benzamides. Benzamides are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-5-chloro-N-(1-hydroxypiperidin-4-yl)-2-methoxybenzamide typically involves multiple steps, including the introduction of functional groups such as amino, chloro, hydroxy, and methoxy groups. Common synthetic routes may include:
Nitration and Reduction: Introduction of the amino group through nitration followed by reduction.
Halogenation: Introduction of the chloro group via halogenation reactions.
Hydroxylation: Introduction of the hydroxy group through hydroxylation reactions.
Methoxylation: Introduction of the methoxy group via methoxylation reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and catalytic processes may be employed.
Analyse Chemischer Reaktionen
Types of Reactions
4-amino-5-chloro-N-(1-hydroxypiperidin-4-yl)-2-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxy groups to carbonyl groups.
Reduction: Reduction of nitro groups to amino groups.
Substitution: Halogen substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions may include:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents like chlorine or bromine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may yield amines.
Wissenschaftliche Forschungsanwendungen
4-amino-5-chloro-N-(1-hydroxypiperidin-4-yl)-2-methoxybenzamide has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Used in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-amino-5-chloro-N-(1-hydroxypiperidin-4-yl)-2-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 4-amino-5-chloro-N-(1-hydroxypiperidin-4-yl)-2-methoxybenzamide include other substituted benzamides, such as:
Benzamide, 4-amino-5-chloro-2-methoxy-: Lacks the hydroxy-piperidinyl group.
Benzamide, 4-amino-5-chloro-N-(4-piperidinyl)-2-methoxy-: Lacks the hydroxy group.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique biological activities and chemical properties compared to other benzamides.
Eigenschaften
CAS-Nummer |
76773-84-7 |
---|---|
Molekularformel |
C13H18ClN3O3 |
Molekulargewicht |
299.75 g/mol |
IUPAC-Name |
4-amino-5-chloro-N-(1-hydroxypiperidin-4-yl)-2-methoxybenzamide |
InChI |
InChI=1S/C13H18ClN3O3/c1-20-12-7-11(15)10(14)6-9(12)13(18)16-8-2-4-17(19)5-3-8/h6-8,19H,2-5,15H2,1H3,(H,16,18) |
InChI-Schlüssel |
UBYUHQXMDIIABN-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1C(=O)NC2CCN(CC2)O)Cl)N |
Kanonische SMILES |
COC1=CC(=C(C=C1C(=O)NC2CCN(CC2)O)Cl)N |
Synonyme |
N-(4'-(N-hydroxypiperidyl))-4-amino-5-chloro-2-methoxybenzamide NHPACB |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.